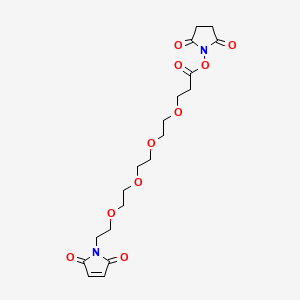

Mal-PEG4-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'ester de maléimide-PEG4-NHS est un composé qui sert de lieur dans diverses applications biochimiques. Il contient un groupe maléimide et un groupe ester de N-hydroxysuccinimide, connectés par un espaceur de polyéthylène glycol. Ce composé est largement utilisé dans la conjugaison de biomolécules, telles que les protéines et les peptides, en raison de sa capacité à former des liaisons covalentes stables avec les groupes thiol et amine .

Applications De Recherche Scientifique

L'ester de maléimide-PEG4-NHS a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme agent de réticulation dans la synthèse de molécules complexes.

Biologie : Facilite la conjugaison des protéines, des peptides et d'autres biomolécules pour diverses analyses et expériences.

Industrie : Utilisé dans la production de liposomes pégylés et d'autres systèmes d'administration de médicaments.

Mécanisme d'action

Le mécanisme d'action de l'ester de maléimide-PEG4-NHS implique la formation de liaisons covalentes avec les biomolécules. Le groupe ester NHS réagit avec les amines primaires pour former des liaisons amide stables, tandis que le groupe maléimide réagit avec les groupes thiol pour former des liaisons thioéther stables. Ces réactions permettent la conjugaison de diverses biomolécules, améliorant ainsi leur stabilité et leur solubilité .

Mécanisme D'action

Target of Action

Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

The NHS ester group of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .

Analyse Biochimique

Biochemical Properties

Mal-PEG4-NHS ester interacts with various biomolecules in biochemical reactions. The NHS ester group in this compound can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in bio-conjugation. By linking quantum dots with PEGylated liposomes, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The NHS ester group labels primary amines, while the maleimide group forms a covalent bond with thiol groups . These interactions can lead to changes in gene expression and enzyme activity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ester de maléimide-PEG4-NHS implique généralement la réaction de l'anhydride maléique avec la β-alanine dans le diméthylformamide (DMF) pour former un acide intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le N-hydroxysuccinimide (NHS) dans des conditions de couplage au dicyclohexylcarbodiimide (DCC) pour donner l'ester NHS . Les conditions de réaction sont généralement douces, la réaction étant effectuée à température ambiante.

Méthodes de production industrielle

Dans les milieux industriels, la production de l'ester de maléimide-PEG4-NHS suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des paramètres de réaction afin de garantir un rendement et une pureté élevés. Le composé est généralement purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'ester de maléimide-PEG4-NHS subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe ester NHS réagit avec les amines primaires pour former des liaisons amide stables.

Réactions d'addition : Le groupe maléimide réagit avec les groupes thiol pour former des liaisons thioéther stables

Réactifs et conditions courants

Amines primaires : Réagissent avec le groupe ester NHS dans des conditions douces (pH 7-10).

Groupes thiol : Réagissent avec le groupe maléimide à un pH neutre (6,5-7,5).

Principaux produits

Liaisons amide : Formées à partir de la réaction avec les amines primaires.

Liaisons thioéther : Formées à partir de la réaction avec les groupes thiol.

Comparaison Avec Des Composés Similaires

Composés similaires

Ester de maléimide-PEG4-NHS : Contient un groupe maléimide et un groupe ester NHS connectés par un espaceur de polyéthylène glycol.

Ester de maléimide-amido-PEG4-NHS : Structure similaire, mais avec un groupe amido au lieu d'une liaison maléimide directe.

NHS-PEG4-MAL : Une autre variante avec des groupes fonctionnels similaires, mais des longueurs d'espaceur différentes.

Unicité

L'ester de maléimide-PEG4-NHS est unique en raison de sa combinaison spécifique de groupes fonctionnels et de longueur d'espaceur, ce qui offre une solubilité et une réactivité optimales dans les milieux aqueux. Il est donc particulièrement adapté aux réactions de conjugaison dans les applications biologiques et médicales .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOSLKVPPFQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)